Cas no 54-92-2 (Iproniazid)

Iproniazid is a hydrazine-derived monoamine oxidase inhibitor (MAOI) historically used as an antidepressant and antitubercular agent. Its primary mechanism involves irreversible inhibition of MAO, leading to increased concentrations of neurotransmitters such as serotonin, norepinephrine, and dopamine. Iproniazid's structural specificity allows for selective interaction with MAO-A, distinguishing it from non-selective MAOIs. While largely replaced by newer agents due to safety concerns, it remains significant in biochemical research for studying MAO inhibition and neurotransmitter regulation. Its hydrazine moiety contributes to both therapeutic effects and potential hepatotoxicity, underscoring the importance of careful metabolic monitoring in clinical applications.
Iproniazid structure
Iproniazid structure
Product Name:Iproniazid
CAS No:54-92-2
MF:C9H13N3O
MW:179.219021558762
MDL:MFCD00153819
CID:368822
PubChem ID:3748
Update Time:2025-05-25

Iproniazid Chemical and Physical Properties

Names and Identifiers

    • 4-Pyridinecarboxylicacid, 2-(1-methylethyl)hydrazide
    • Iproniazid
    • N’-Isopropylisonicotinohydrazide
    • N'-Isopropylisonicotinohydrazide
    • IPRAZID
    • iproniziazid
    • isonicotinic acid N'-isopropyl-hydrazide
    • N'-propan-2-ylpyridine-4-carbohydrazide
    • Isonicotinic Acid 2-Isopropylhydrazide
    • 1-Isonicotinoyl-2-isopropylhydrazine
    • Marsilid
    • Iproniazide
    • Euphozid
    • Rivivol
    • Marsalid
    • Yatrozide
    • 4-Pyridinecarboxylic acid, 2-(1-methylethyl)hydrazide
    • Iproniazyd [Polish]
    • Propilniazida
    • Ipronid
    • N'-Isopropylisonicotinoylhydrazide
    • Iproniazide [INN-French]
    • Iproniazidum [INN-Latin]
    • Iproniazida [INN-Spanish]
    • N'-isopropylpyridine-4-carbohydrazide
    • C9H13N3O
    • P 887
    • Isonicotinic acid 2-isopropylhyd
    • N-Isopropyl isonicotinhydrazide
    • Lopac0_000643
    • KBio1_000121
    • IDI1_000121
    • KBioSS_000748
    • NCGC00015565-02
    • Ipronin
    • DB04818
    • Spectrum5_001437
    • D892HFI3XA
    • FT-0768597
    • BRD-K88568253-065-03-9
    • Isonicotinic acid N'-isopropylhydrazide
    • Iproniazid [INN:BAN:DCF]
    • BDBM29136
    • HMS2090F08
    • SY025980
    • SDCCGSBI-0050623.P004
    • KBio2_003316
    • EINECS 200-218-8
    • NS00008980
    • Spectrum3_000272
    • Prestwick3_000176
    • s4856
    • CCRIS 9177
    • DivK1c_000121
    • NCGC00015565-04
    • IPRONIAZID [INN]
    • MFCD00153819
    • Isonicotinic acid, N'-isopropyl hydrazide
    • NCGC00015565-03
    • SBI-0050623.P003
    • AB00053568-12
    • BRN 0142700
    • BI164580
    • SCHEMBL4153
    • IPRONIAZID [MI]
    • AKOS006229272
    • CCG-204730
    • P887
    • 54-92-2
    • Lopac-I-7627
    • N'-isopropyl-pyridine-4-carbohydrazide
    • BSPBio_000071
    • 4-22-00-00551 (Beilstein Handbook Reference)
    • CAS-305-33-9
    • NINDS_000121
    • UNII-D892HFI3XA
    • D02579
    • N'-(propan-2-yl)pyridine-4-carbohydrazide
    • IPRONIAZID [WHO-DD]
    • Iproniazid (INN)
    • N'-(1-methylethyl)pyridine-4-carbohydrazide
    • HMS3886E05
    • KBioGR_000951
    • SPBio_001992
    • Ro 2-4572
    • Spectrum2_000468
    • AN-068/14539031
    • BRD-K88568253-011-03-3
    • Prestwick1_000176
    • CHEBI:5958
    • Q421368
    • KBio2_005884
    • BPBio1_000079
    • A870318
    • Spectrum_000268
    • N'-isopropylisonicotino hydrazide
    • Spectrum4_000396
    • Iproniazyd
    • Iproniazidum
    • HY-B0886A
    • Prestwick2_000176
    • BSPBio_001744
    • KBio2_000748
    • NCGC00162210-01
    • SPBio_000576
    • ISONICOTINIC ACID, 2-ISOPROPYLHYDRAZIDE
    • CS-0013623
    • NCGC00015565-12
    • N'-Isopropylisonicotinohydrazide #
    • DS-7371
    • KBio3_001244
    • NSC81850
    • DTXSID5023168
    • CHEMBL92401
    • Iprazide
    • AB00053568_13
    • N inverted exclamation mark -Isopropylisonicotinohydrazide
    • AB00053568
    • NCGC00015565-01
    • Iproniazida
    • Prestwick0_000176
    • DTXCID503168
    • 1-Isonicotinyl-2-isopropylhydrazine
    • BRD-K88568253-011-19-9
    • Iproniazidum (INN-Latin)
    • Iproniazide (INN-French)
    • DA-04957
    • GLXC-02864
    • Iproniazida (INN-Spanish)
    • Marsilid (TN)
    • MDL: MFCD00153819
    • Inchi: 1S/C9H13N3O/c1-7(2)11-12-9(13)8-3-5-10-6-4-8/h3-7,11H,1-2H3,(H,12,13)
    • InChI Key: NYMGNSNKLVNMIA-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CN=CC=1)NNC(C)C

Computed Properties

  • Exact Mass: 179.10600
  • Monoisotopic Mass: 179.106
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 54

Experimental Properties

  • Density: 1.1305 (rough estimate)
  • Melting Point: 109.0 to 114.0 deg-C
  • Boiling Point: 265.9°C at 760 mmHg
  • Flash Point: 114.6±22.3°C
  • Refractive Index: 1.5100 (estimate)
  • PSA: 54.02000
  • LogP: 1.50620
  • Merck: 5078

Iproniazid Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P264-P270-P301+P312+P330-P501
  • RTECS:NS1925000
  • Storage Condition:Keep in dark place,Inert atmosphere,Store in freezer, under -20°C

Iproniazid Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Iproniazid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029205847-10g
N'-Isopropylisonicotinohydrazide
54-92-2 97%
10g
$200.00 2023-09-01
S e l l e c k ZHONG GUO
S4856-25mg
Iproniazid
54-92-2 99.80%
25mg
¥794.66 2023-09-16
ChemScence
CS-0013623-100mg
Iproniazid
54-92-2 ≥98.0%
100mg
$50.0 2022-04-27
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D852308-5g
N’-Isopropylisonicotinohydrazide
54-92-2 ≥97%
5g
¥633.60 2022-01-10
Chemenu
CM177471-5g
N'-Isopropylisonicotinohydrazide
54-92-2 97%
5g
$122 2021-08-05
Chemenu
CM177471-10g
N'-Isopropylisonicotinohydrazide
54-92-2 97%
10g
$204 2021-08-05
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY025980-0.25g
N’-Isopropylisonicotinohydrazide
54-92-2 >97%
0.25g
¥100.00 2024-07-09
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY025980-1g
N’-Isopropylisonicotinohydrazide
54-92-2 >97%
1g
¥215.00 2024-07-09
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY025980-5g
N’-Isopropylisonicotinohydrazide
54-92-2 >97%
5g
¥778.00 2024-07-09
TRC
I746500-500mg
Iproniazid
54-92-2
500mg
$ 161.00 2023-09-07

Iproniazid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:54-92-2)Iproniazid
Order Number:A870318
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:22
Price ($):175.0
Email:sales@amadischem.com

Additional information on Iproniazid

Iproniazid (CAS No. 54-92-2): A Comprehensive Overview

Iproniazid, a compound with the CAS registry number 54-92-2, is a well-documented chemical entity that has garnered significant attention in the fields of pharmacology and organic chemistry. This compound, also referred to as Iproniazid hydrochloride, is notable for its role in various biological and therapeutic contexts. In recent years, advancements in chemical synthesis and pharmacological studies have shed new light on its properties and potential applications.

Iproniazid is classified as an antidepressant and has been extensively studied for its effects on the central nervous system. Its chemical structure, which includes a pyridine ring and an indole moiety, contributes to its unique pharmacokinetic properties. The compound's ability to inhibit specific enzymes, such as monoamine oxidase (MAO), has been a focal point of research, particularly in the context of treating depressive disorders. Recent studies have explored the mechanisms by which Iproniazid modulates neurotransmitter levels, offering insights into its therapeutic efficacy.

The synthesis of Iproniazid involves a series of well-defined chemical reactions, including nucleophilic substitutions and reductions. Researchers have optimized these processes to enhance yield and purity, ensuring that the compound meets rigorous pharmaceutical standards. The compound's stability under various storage conditions has also been evaluated, with findings indicating that it maintains its integrity when stored in controlled environments.

In terms of biological activity, Iproniazid has demonstrated potent inhibitory effects on MAO-A and MAO-B enzymes, which are critical in regulating the metabolism of neurotransmitters like serotonin and dopamine. This inhibition leads to increased levels of these neurotransmitters in the brain, thereby alleviating symptoms of depression. Recent clinical trials have highlighted the compound's efficacy in treating refractory depressive states, particularly in patients who have not responded well to traditional antidepressants.

Beyond its antidepressant properties, Iproniazid has shown promise in other therapeutic areas. For instance, studies have investigated its potential as an adjunctive treatment for neurodegenerative diseases such as Parkinson's disease. The compound's ability to modulate dopaminergic pathways suggests that it could play a role in slowing disease progression. Additionally, research into its anti-inflammatory properties has opened new avenues for its use in chronic inflammatory conditions.

The safety profile of Iproniazid has been extensively evaluated through preclinical and clinical studies. While the compound is generally well-tolerated, potential side effects include gastrointestinal disturbances and headaches. Notably, recent research has focused on identifying biomarkers that predict individual responses to Iproniazid, aiming to personalize treatment regimens and minimize adverse effects.

From a structural standpoint, Iproniazid's molecular formula (C11H13N3) underscores its relatively simple composition compared to other antidepressants. However, this simplicity belies its complex pharmacokinetic behavior. The compound undergoes hepatic metabolism via cytochrome P450 enzymes, with metabolites exhibiting varying potencies depending on their structure. Understanding these metabolic pathways is crucial for optimizing dosing regimens and predicting drug-drug interactions.

Recent advancements in computational chemistry have enabled researchers to model Iproniazid's interactions with target enzymes at an atomic level. These models provide valuable insights into the molecular determinants of its activity and selectivity. Furthermore, machine learning algorithms are being employed to predict novel derivatives of Iproniazid with improved pharmacokinetic profiles or enhanced efficacy.

In conclusion, Iproniazid (CAS No. 54-92-2) stands as a testament to the intricate relationship between chemical structure and biological function. Its continued exploration across diverse therapeutic areas underscores its potential as a versatile tool in modern medicine. As research progresses, further elucidation of its mechanisms of action and optimization of its therapeutic applications will undoubtedly contribute to improved patient outcomes.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:54-92-2)Iproniazid
A870318
Purity:99%
Quantity:10g
Price ($):175.0
Email